vitamin B12
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Overview
Description
Vitamin B12 is a water-soluble vitamin and belongs to the B-complex group. Its molecular structure features a cobalt ion at the center of a corrin ring, which consists of four reduced pyrrole rings connected to form a single macrocycle. Unlike other vitamins, this compound is unique because it contains a metal element—cobalt. It appears as red crystalline powder, is odorless, soluble in water, and sparingly soluble in ethanol, acetone, chloroform, and ether .
Preparation Methods
Synthetic Routes::
Cyanocobalamin (CN-Cbl): The most common form of Vitamin B12, synthesized by reacting cobalt salts with cyanide ions.
Hydroxocobalamin (OH-Cbl): Prepared by hydrolyzing CN-Cbl.
Methylcobalamin (Me-Cbl): Derived from OH-Cbl through methylation.
Adenosylcobalamin (Ado-Cbl): Synthesized by replacing the cyanide group in CN-Cbl with an adenosine moiety.
- Fermentation: Microorganisms (mainly bacteria) produce this compound. Streptomyces griseus and Propionibacterium freudenreichii are commonly used.
- Purification: Extraction, chromatography, and crystallization yield pure this compound.
Chemical Reactions Analysis
Vitamin B12 participates in various reactions:
Cobalt-Carbon Bond Cleavage: Essential for its biological activity.
Methyl Transfer Reactions: B12 acts as a coenzyme for enzymes involved in methionine synthesis.
DNA Synthesis: B12 contributes to nucleotide synthesis.
Scientific Research Applications
Medicine: Used to treat Vitamin B12 deficiency, pernicious anemia, and neuropathies.
Biochemistry: Vital for methionine synthesis and DNA replication.
Industry: Added to animal feed for livestock health.
Mechanism of Action
Methylcobalamin: Facilitates methionine synthesis.
Adenosylcobalamin: Involved in branched-chain amino acid metabolism.
DNA Synthesis: B12 supports thymidine synthesis.
Comparison with Similar Compounds
Vitamin B12 stands out due to its cobalt content and unique role in DNA synthesis. Similar compounds include folic acid (B9) and other B vitamins.
Properties
Molecular Formula |
C63H88CoN14O14P |
---|---|
Molecular Weight |
1355.4 g/mol |
IUPAC Name |
cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57?,59-,60+,61+,62+;;/m1../s1 |
InChI Key |
FDJOLVPMNUYSCM-QJRSUKKJSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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